N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide,N-[[[(4-chlorophenyl)sulfonyl]amino]carbonyl]-: is a complex organic compound with a unique structure that includes a benzenecarbothioamide core and a 4-chlorophenylsulfonyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide,N-[[[(4-chlorophenyl)sulfonyl]amino]carbonyl]- typically involves the reaction of benzenecarbothioamide with 4-chlorophenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing resource utilization .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide,N-[[[(4-chlorophenyl)sulfonyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzenecarbothioamide,N-[[[(4-chlorophenyl)sulfonyl]amino]carbonyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide,N-[[[(4-chlorophenyl)sulfonyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbothioamide,N-[[[(4-chlorophenyl)amino]carbonyl]-2,6-difluoro-
- Benzenecarbothioamide,N-[[[(4-chlorophenyl)amino]carbonyl]-2,6-dichloro-
Uniqueness
Benzenecarbothioamide,N-[[[(4-chlorophenyl)sulfonyl]amino]carbonyl]- stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
61720-79-4 |
---|---|
Molecular Formula |
C14H11ClN2O3S2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
1-(benzenecarbonothioyl)-3-(4-chlorophenyl)sulfonylurea |
InChI |
InChI=1S/C14H11ClN2O3S2/c15-11-6-8-12(9-7-11)22(19,20)17-14(18)16-13(21)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,21) |
InChI Key |
YSOHNHLWAWEWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.